molecular formula C13H12FN5OS2 B2638380 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1351634-98-4

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2638380
CAS No.: 1351634-98-4
M. Wt: 337.39
InChI Key: NSWCQUQCHZHLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H12FN5OS2 and its molecular weight is 337.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:
C16H15FN4O3SC_{16}H_{15}FN_{4}O_{3}S
This structure includes a fluorinated benzo[d]thiazole moiety and a thiadiazole group, which are significant for its biological interactions.

PropertyValue
Molecular Weight394.44 g/mol
CAS Number1351634-86-0
Chemical FormulaC16H15FN4O3S2

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the benzo[d]thiazole core followed by the introduction of functional groups such as fluorine and the thiadiazole moiety. Various reaction conditions including temperature, pressure, and catalysts are optimized to achieve high yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was evaluated for its effects on human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549, H1299). The results indicated that the compound exhibits significant inhibition of cell proliferation at concentrations of 1 to 4 μM. It also promoted apoptosis and induced cell cycle arrest, similar to known anticancer agents .

Case Study:
In a comparative study involving various benzothiazole derivatives, this compound demonstrated enhanced cytotoxicity against A431 and A549 cells compared to other derivatives. The mechanism was linked to the downregulation of inflammatory cytokines IL-6 and TNF-α, which are often upregulated in cancer .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against several pathogens. Preliminary results indicate effectiveness against Staphylococcus aureus and Candida albicans. The antimicrobial activity was assessed using disk diffusion methods, revealing that modifications in the thiadiazole structure can enhance bioactivity .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer progression.
  • Cytokine Modulation: It appears to modulate the expression of inflammatory cytokines, contributing to its anticancer effects.
  • Cell Cycle Interference: By inducing cell cycle arrest, it prevents cancer cells from proliferating.

Research Findings Summary

Study FocusFindings
Anticancer ActivitySignificant inhibition of A431 and A549 cells; apoptosis induction at low concentrations .
Antimicrobial ActivityEffective against Staphylococcus aureus and Candida albicans; structure modifications enhance activity .
Cytokine ModulationDownregulation of IL-6 and TNF-α levels observed .

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5OS2/c1-7-17-18-12(21-7)15-10(20)6-19(2)13-16-11-8(14)4-3-5-9(11)22-13/h3-5H,6H2,1-2H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWCQUQCHZHLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.